3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with a tosyl-protected tetrahydroquinoline moiety, which is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Tosyl Protection: The tetrahydroquinoline core is then protected using tosyl chloride in the presence of a base such as pyridine.
Amide Formation: The final step involves the reaction of the tosyl-protected tetrahydroquinoline with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline ring or the amide functionality.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.
Scientific Research Applications
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The tosyl-protected tetrahydroquinoline moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-(1-benzyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- 3,3-dimethyl-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Uniqueness
The uniqueness of 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide lies in its tosyl protection, which can influence its reactivity and biological activity. This protection can make the compound more stable and selective in its interactions compared to similar compounds without the tosyl group.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-19(11-8-16)28(26,27)24-13-5-6-17-14-18(9-12-20(17)24)23-21(25)15-22(2,3)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZEAJKYMIZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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